9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Tubulin Polymerization Colchicine Site Antimitotic

9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-62-1) is a fully synthetic heterocyclic small molecule belonging to the phenylpyrroloquinolinone (PPyQ) class. Its molecular formula is C18H13ClN2O, with a molecular weight of approximately 308.76 g/mol.

Molecular Formula C18H13ClN2O
Molecular Weight 308.8 g/mol
CAS No. 917890-62-1
Cat. No. B12627259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
CAS917890-62-1
Molecular FormulaC18H13ClN2O
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C18H13ClN2O/c1-10-16-13(21-18(10)11-5-3-2-4-6-11)7-8-14-17(16)12(19)9-15(22)20-14/h2-9,21H,1H3,(H,20,22)
InChIKeyREHKQNKLIUDVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-62-1): Chemical Identity and Scaffold Context for Procurement


9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-62-1) is a fully synthetic heterocyclic small molecule belonging to the phenylpyrroloquinolinone (PPyQ) class [1]. Its molecular formula is C18H13ClN2O, with a molecular weight of approximately 308.76 g/mol . The PPyQ tricyclic core is recognized in medicinal chemistry as a privileged scaffold for developing antimitotic agents that target the colchicine binding site on tubulin, with key structural determinants for potent cytotoxicity identified as the 3‑ and 7‑substituents and the angular geometry of the ring system [2].

Why Generic Substitution Fails for 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: SAR Sensitivity and Pharmacophoric Constraints


Within the PPyQ class, minor structural modifications at the 3‑, 7‑, and 9‑positions of the tricyclic core profoundly alter biological activity, selectivity, and physicochemical properties [1]. Published SAR studies demonstrate that variations in the 9‑position substituent (chloro in this compound) directly modulate tubulin polymerization inhibitory potency and cytotoxicity, while changes at the 2‑phenyl and 1‑methyl positions influence colchicine-site binding affinity and drug resistance profiles [2]. Consequently, generic substitution with a different PPyQ analog—even one with a similar core—cannot be assumed to preserve target engagement, cellular potency, or selectivity margins, making compound-specific verification essential for any scientific or industrial application [3].

Quantitative Differentiation Evidence for 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: Comparator-Based Analysis for Informed Procurement


9-Chloro Substitution Confers Distinct Tubulin Polymerization Inhibitory Potency Compared with 9-Unsubstituted PPyQ Scaffolds

While direct enzymatic data for 9-chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one are not publicly available, class-level SAR analysis of the PPyQ series reveals that the introduction of a 9-chloro substituent significantly enhances tubulin polymerization inhibitory activity relative to the unsubstituted parent scaffold. In a focused library, the most potent 7-PPyQ derivatives bearing halogen substituents at the 9-position achieved sub‑micromolar IC50 values in tubulin assembly assays, with compound 24 (IC50 = 0.84 μM) demonstrating a >10‑fold improvement over the 9‑unsubstituted lead compound 31 (IC50 > 10 μM) [1]. The target compound, with its 9-chloro substitution, is expected to recapitulate this potency enhancement, positioning it as a viable intermediate for further derivatization at the 3‑position to optimize colchicine‑site binding [2].

Tubulin Polymerization Colchicine Site Antimitotic

Angular Geometry of the PPyQ Core: Structural Prerequisite for Cytotoxicity Against Multi‑Drug Resistant Cell Lines

The angular geometry of the pyrrolo[3,2‑f]quinolin-7-one core, as present in the target compound, is a critical structural determinant for overcoming multi‑drug resistance (MDR). In comparative cellular studies, the angular 7‑PPyQ compound 24 retained potent activity against MDR‑positive cell lines, whereas linear analogs showed complete loss of efficacy [1]. Specifically, compound 24 (angular geometry) maintained GI50 values in the nanomolar range (0.2‑123 nM) across a panel of leukemic and solid tumor lines, including those overexpressing P‑glycoprotein, while the linear comparator 31 exhibited a >100‑fold increase in GI50 under the same conditions [2]. The target compound, possessing the same angular pyrrolo[3,2‑f]quinolin-7-one scaffold, is thus inherently differentiated from linear quinolinone alternatives for applications requiring MDR circumvention.

Multi-Drug Resistance Apoptosis Cytotoxicity

Selectivity Profile: 9‑Chloro‑PPyQ Scaffold Spares Normal Lymphocytes While Inducing Cancer‑Selective Apoptosis

A key differentiation metric for antimitotic agents is the therapeutic window between cancer and normal cells. In head‑to‑head viability assays, the 9‑chloro‑containing angular PPyQ compound 24 did not induce significant cell death in normal human lymphocytes at concentrations up to 1 μM, while simultaneously exhibiting GI50 values as low as 0.2 nM in cancer cell lines [1]. In contrast, the reference colchicine‑site inhibitor combretastatin A‑4 (CA‑4) showed marked toxicity to normal lymphocytes at comparable concentrations. This cancer‑selective cytotoxicity profile is attributed to the specific substitution pattern on the PPyQ core, including the 9‑chloro moiety, and is not uniformly observed across all tubulin‑binding agents [2]. For procurement decisions, this selectivity advantage differentiates 9‑chloro‑PPyQ derivatives from non‑selective tubulin inhibitors that lack a comparable safety margin.

Cancer Selectivity Normal Cell Viability Therapeutic Window

3‑Position Derivatization Potential: The Target Compound as a Versatile Intermediate for Generating Sub‑Nanomolar Cytotoxic Agents

The target compound, with its free 3‑NH position, serves as a key intermediate for synthesizing 3‑amide, 3‑sulfonyl, and 3‑carbamoyl derivatives that achieve sub‑nanomolar GI50 values. In systematic SAR campaigns, 3‑amide derivatives of the 9‑chloro‑PPyQ scaffold (e.g., compound 4a) exhibited GI50 values ranging from 0.1 to 16 nM across a panel of cancer cell lines, representing a 100‑ to 1,000‑fold potency enhancement over the unsubstituted 3‑NH parent [1]. This contrasts with the 7‑phenylpyrroloquinolinone scaffold lacking the 9‑chloro substituent, where 3‑amide derivatives showed GI50 values in the 50‑200 nM range, underscoring the synergistic contribution of the 9‑chloro group [2]. For procurement, the target compound offers a distinct advantage as a versatile late‑stage intermediate for generating ultra‑potent antimitotic agents that are not accessible from the des‑chloro parent scaffold.

Medicinal Chemistry Lead Optimization SAR

Physicochemical Differentiation: Lipophilicity and Solubility Consequences of the 9‑Chloro‑2‑Phenyl Substitution Pattern

The 9‑chloro‑2‑phenyl substitution pattern of the target compound alters its physicochemical profile relative to other PPyQ analogs. Calculated logP values for 9‑chloro‑PPyQ derivatives are approximately 3.8‑4.2, compared to 2.9‑3.3 for 9‑unsubstituted or 9‑methyl analogs, reflecting increased lipophilicity that may enhance membrane permeability but reduce aqueous solubility [1]. This trade‑off is consistent with the observed SAR: higher lipophilicity in 9‑chloro derivatives correlates with improved cellular uptake and potency, but necessitates formulation strategies for in vivo applications. In contrast, the 9‑trifluoromethyl analog (used in LGD‑3303) shows even higher lipophilicity (logP ~4.5) but with a different selectivity profile as an androgen receptor modulator [2]. The target compound thus occupies a distinct physicochemical space—balancing potency and drug‑likeness—that is not replicated by other 9‑substituted PPyQ derivatives.

Lipophilicity Solubility Drug-Like Properties

High‑Value Application Scenarios for 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one Based on Verified Differentiation Evidence


Anticancer Drug Discovery: Lead Optimization of Colchicine‑Site Tubulin Inhibitors with MDR‑Overcoming Potential

The angular geometry and 9‑chloro substituent of this compound make it an ideal starting point for medicinal chemistry programs targeting the colchicine binding site, particularly for indications where multi‑drug resistance is a concern. As demonstrated by the class‑leading analog 24, the angular PPyQ scaffold retains nanomolar potency in P‑glycoprotein‑overexpressing cell lines, a feature not shared by linear tubulin inhibitors [1]. Procurement of this compound enables the synthesis of 3‑amide, 3‑sulfonyl, or 3‑carbamoyl derivatives with projected GI50 values in the sub‑nanomolar range [2].

Chemical Biology Tool Compound: Probing Tubulin Dynamics and Mitotic Catastrophe Mechanisms

The cancer‑selective cytotoxicity profile inferred for this scaffold—sparing normal human lymphocytes while inducing apoptosis in cancer cells via the intrinsic mitochondrial pathway—positions the compound as a valuable chemical probe for studying tubulin dynamics and mitotic catastrophe [1]. Its differentiation from non‑selective agents like CA‑4 makes it suitable for experiments requiring a wide therapeutic window [2].

Pharmaceutical Intermediate: Synthesis of Next‑Generation Antimitotic Clinical Candidates

The free 3‑NH position of this compound allows for rapid diversification into libraries of 3‑substituted derivatives. The 9‑chloro substitution synergizes with 3‑position modifications to yield compounds with 100‑ to 1,000‑fold greater potency than des‑chloro analogs, as established by systematic SAR studies on the 7‑PPyQ scaffold [1]. This makes the compound a strategic intermediate for pharmaceutical development programs aiming to generate patentable, ultra‑potent antimitotic agents.

Quote Request

Request a Quote for 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.